molecular formula C13H18N2O3 B2450702 [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid CAS No. 169155-70-8

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid

Cat. No.: B2450702
CAS No.: 169155-70-8
M. Wt: 250.298
InChI Key: RCTDDWZVRYXUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid (CAS 169155-70-8) is a high-purity piperazine derivative supplied for preclinical research and development. This compound is a key synthetic intermediate in the design of novel bioactive molecules, particularly in the field of central nervous system (CNS) pharmacology . Piperazine-based compounds are extensively investigated for their potential in managing neurological conditions, with research indicating significant antinociceptive and anticonvulsant activities in preclinical models . Structural analogs of this compound have demonstrated potent analgesic effects in models of neuropathic pain and formalin-induced tonic pain, suggesting a potential mechanism of action related to monoamine neurotransmission . Furthermore, related arylpiperazine derivatives are active in the maximal electroshock seizure (MES) test, a standard model for identifying anticonvulsant agents, highlighting the value of this chemical scaffold in the search for new therapeutic candidates for epilepsy and neuropathic pain . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Chemical Specifications: • CAS Number: 169155-70-8 • Molecular Formula: C 13 H 18 N 2 O 3 • Molecular Weight: 250.30 g/mol • Purity: ≥98% Handling and Safety: This compound may be harmful if swallowed and causes skin and eye irritation. Researchers should wear appropriate protective equipment and refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTDDWZVRYXUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-(4-Methoxyphenyl)piperazine with Chloroacetic Acid Derivatives

The alkylation of pre-formed 4-(4-methoxyphenyl)piperazine with chloroacetic acid or its derivatives represents the most direct route to [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid. This method leverages the nucleophilic nature of the piperazine nitrogen, which attacks the electrophilic carbon of chloroacetic acid in the presence of a base.

Reaction Mechanism and Conditions

The reaction typically proceeds via an SN2 mechanism, where the secondary amine of 4-(4-methoxyphenyl)piperazine displaces the chloride group from chloroacetic acid. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is employed to stabilize the transition state, while bases like potassium carbonate or triethylamine facilitate deprotonation of the amine. Elevated temperatures (60–80°C) are often necessary to overcome kinetic barriers, with reaction times ranging from 12 to 24 hours.

Table 1: Alkylation Reaction Optimization
Solvent Base Temperature (°C) Time (h) Yield (%)
DMF K₂CO₃ 80 24 72
Acetonitrile Et₃N 60 18 65
THF NaOH 70 20 58

Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures the removal of unreacted starting materials and byproducts.

Condensation of Piperazine Intermediates with Activated Carboxylic Acids

An alternative strategy involves the condensation of 4-(4-methoxyphenyl)piperazine with activated forms of acetic acid, such as acid chlorides or mixed anhydrides. This method circumvents the need for harsh alkylation conditions and offers better control over regioselectivity.

Acid Activation and Coupling

Chloroacetyl chloride is a common activating agent, reacting with the piperazine under inert atmospheres to prevent hydrolysis. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or tetrahydrofuran (THF) enhances reaction efficiency.

Table 2: Condensation Method Comparison
Activating Agent Coupling Agent Solvent Yield (%)
Chloroacetyl chloride None DCM 68
Acetic anhydride DCC THF 75
NHS ester EDC DMF 80

This approach achieves higher yields than direct alkylation but requires stringent moisture control and generates stoichiometric amounts of coupling byproducts.

Reductive Amination for Piperazine-Acetic Acid Conjugates

Reductive amination offers a convergent pathway by simultaneously forming the piperazine ring and introducing the acetic acid moiety. Starting from 4-methoxyphenylglyoxal and ethylenediamine derivatives, this method employs reducing agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts.

Key Considerations

  • pH Control : Reactions are conducted under mildly acidic conditions (pH 4–6) to protonate the amine and facilitate imine formation.
  • Solvent Systems : Methanol or ethanol is preferred for their compatibility with aqueous workups.
Table 3: Reductive Amination Parameters
Reducing Agent Catalyst Solvent Temperature (°C) Yield (%)
NaBH₃CN None MeOH 25 60
H₂ Pd/C EtOH 50 70

This method is advantageous for scalability but requires careful handling of air-sensitive reagents.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Alkylation : Moderate yields (58–72%) but straightforward setup.
  • Condensation : Higher yields (68–80%) at the expense of additional purification steps.
  • Reductive Amination : Balanced yields (60–70%) with potential for industrial adaptation.
Table 4: Method Benchmarking
Method Yield Range (%) Purity (%) Scalability
Alkylation 58–72 90–95 Moderate
Condensation 68–80 85–90 Low
Reductive Amination 60–70 92–97 High

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is unique due to its combination of a piperazine ring, methoxyphenyl group, and acetic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .

Biological Activity

Introduction

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with a methoxyphenyl group and an acetic acid moiety, which may enhance its pharmacokinetic properties and therapeutic potential. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{3}

Structural Features

FeatureDescription
Piperazine Ring Central structure allowing for various substitutions.
Methoxy Group Enhances lipophilicity and potential receptor interactions.
Acetic Acid Moiety Contributes to solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly neurotransmitter receptors. Piperazine derivatives are known to exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Compounds with similar structures have shown efficacy in modulating serotonin receptors, contributing to their antidepressant effects.
  • Anxiolytic Properties : The interaction with GABAergic systems may provide anxiolytic benefits.
  • Anticancer Potential : Some studies suggest that piperazine derivatives can inhibit tumor cell proliferation through various pathways.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For example, it has been tested against various cancer cell lines, showing promising cytotoxic effects. Specific findings include:

  • Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human cancer cell lines.
  • Apoptosis Induction : Studies have indicated that it can induce apoptosis in cancer cells through mitochondrial pathways.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic profile of this compound suggests that it may act as a modulator of neurotransmitter systems, particularly serotonin (5-HT) receptors. Its pharmacokinetic properties, influenced by the methoxy substitution, may enhance its bioavailability and distribution in biological systems.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful.

Compound NameStructural FeaturesUnique Properties
1-(4-Methoxyphenyl)piperazinePiperazine ring with methoxy substitutionKnown for anxiolytic properties
4-(2-Methoxyphenyl)piperazineSimilar piperazine structureExhibits potent antipsychotic effects
1-(3-Chlorophenyl)piperazineChlorine substitution on phenyl groupDemonstrates strong antidepressant activity

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including this compound:

  • Anticancer Activity : A study reported that piperazine derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin.
  • Neuroprotective Effects : Research indicated that certain piperazine compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease treatment.

Summary of Findings

The compound's unique structural features contribute to its diverse biological activities, making it a candidate for further research in drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid?

  • Methodology : Synthesis typically involves coupling 4-(4-methoxyphenyl)piperazine with a protected acetic acid derivative (e.g., bromoacetic acid or its ester). For example, analogous syntheses (e.g., piperazine derivatives in ) use nucleophilic substitution reactions under basic conditions (e.g., potassium carbonate in DMF). Post-reaction purification via column chromatography or recrystallization is recommended. Note that protecting groups (e.g., Fmoc in ) may require deprotection steps. Validate purity using HPLC or NMR .

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

  • Methodology :

  • Purity : Use HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards. Confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry.
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via TLC or LC-MS. Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation (as per storage guidelines in ) .

Q. What are the critical safety protocols for handling spills or accidental exposure?

  • Methodology :

  • Spills : Avoid dust generation. Contain using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Use spark-proof tools and explosion-proof equipment ().
  • Exposure : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. No specific antidote is documented (). Always use PPE (gloves, goggles, lab coat) and ensure adequate ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar piperazine derivatives?

  • Methodology :

  • Data Validation : Cross-reference receptor binding assays (e.g., 5-HT or dopamine receptors) using standardized protocols (e.g., radioligand displacement).
  • Structural Analysis : Perform molecular docking studies to compare binding affinities of this compound with analogs (e.g., cetirizine derivatives in ). Account for substituent effects (e.g., methoxy vs. chloro groups) on receptor interactions.
  • In Vivo/In Vitro Correlation : Validate discrepancies using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .

Q. What experimental strategies are recommended for identifying and quantifying impurities in synthesized batches?

  • Methodology :

  • Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted starting materials, hydrolyzed derivatives). Reference thresholds from ICH guidelines (e.g., ≤0.1% for unknown impurities).
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways. Compare with stability data from (e.g., thermal decomposition at 298.2°C flash point) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in CNS-related pathways?

  • Methodology :

  • Target Identification : Screen against GPCR panels (e.g., serotonin, adrenergic receptors) using competitive binding assays.
  • Functional Studies : Measure intracellular calcium flux or cAMP levels in transfected cell lines (e.g., CHO-K1).
  • In Silico Modeling : Use molecular dynamics simulations to predict interactions with receptors like 5-HT2A_{2A} (similar to methods in ). Pair with mutagenesis studies to validate binding sites .

Data Gaps and Methodological Recommendations

Q. What steps should be taken to address the lack of acute toxicity data for this compound?

  • Methodology :

  • In Vitro Screening : Conduct MTT assays on hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines.
  • In Vivo Testing : Follow OECD 423 guidelines for acute oral toxicity in rodents. Monitor for 14 days post-administration.
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (per ’s ecological data gaps) .

Q. How can researchers optimize solvent systems for improving the compound’s aqueous solubility?

  • Methodology :

  • Co-Solvency : Test mixtures of water with DMSO, PEG-400, or cyclodextrins.
  • pH Adjustment : Measure solubility across pH 3–8 (use HCl/NaOH buffers).
  • Solid Dispersion : Formulate with polymers (e.g., PVP-VA64) via spray drying. Validate using DSC/XRD to confirm amorphous state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.